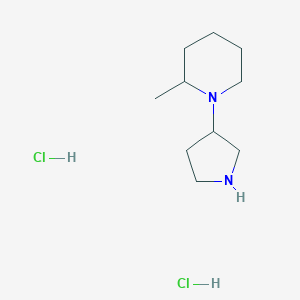

2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

説明

Chemical Identity and Nomenclature

2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride possesses well-defined chemical identifiers that establish its precise molecular structure and identity. The compound is registered under Chemical Abstracts Service number 1220017-59-3, providing a unique identifier for database searches and chemical procurement. The International Union of Pure and Applied Chemistry systematic name follows standard nomenclature conventions, clearly indicating the methyl substitution at the 2-position of the piperidine ring and the pyrrolidinyl attachment at the 1-position.

The molecular formula C10H22Cl2N2 reflects the core organic structure plus two hydrochloride counterions, resulting in a total molecular weight of 241.20108 atomic mass units. Alternative nomenclature systems refer to this compound as 2-METHYL-1-(PYRROLIDIN-3-YL)PIPERIDINE DIHYDROCHLORIDE, emphasizing the specific connectivity between the ring systems. The compound maintains the MDL number MFCD13561588 in chemical databases, facilitating cross-referencing across various research platforms.

Chemical databases consistently report this compound under multiple synonym entries, reflecting variations in nomenclature conventions used across different research communities. The systematic naming convention prioritizes the piperidine ring as the parent structure, with the pyrrolidinyl moiety treated as a substituent group. This nomenclature approach aligns with established precedents for naming bicyclic nitrogen heterocycles containing both saturated ring systems.

Structural Characteristics (Piperidine-Pyrrolidine Conjugation)

The structural architecture of this compound centers on the unique conjugation between six-membered piperidine and five-membered pyrrolidine ring systems. The piperidine ring adopts a chair conformation under standard conditions, providing conformational stability that influences the overall molecular geometry. The pyrrolidine ring system exhibits envelope or twist conformations, contributing to the dynamic nature of the molecular structure.

The connection between the two ring systems occurs through a nitrogen-carbon bond linking the piperidine nitrogen to the 3-position carbon of the pyrrolidine ring. This specific connectivity pattern creates a rigid bicyclic framework that constrains conformational flexibility while maintaining sufficient molecular motion for biological interactions. The methyl substituent at the 2-position of the piperidine ring introduces additional steric considerations that influence both conformational preferences and intermolecular interactions.

Pyrrolidine ring systems demonstrate remarkable versatility in medicinal chemistry applications, serving as essential scaffolds for numerous therapeutic agents. The five-membered pyrrolidine ring contributes unique spatial arrangements that differ significantly from six-membered piperidine systems, providing distinct three-dimensional orientations for pharmacophore elements. Studies of related compounds have demonstrated that the stereospecific orientation of substituents on pyrrolidine rings can dramatically alter biological activity, highlighting the importance of precise structural characterization.

The dihydrochloride salt formation involves protonation of both nitrogen atoms in the molecule, creating a dicationic species that exhibits enhanced water solubility compared to the free base form. This salt formation significantly impacts the physical and chemical properties of the compound, including melting point, solubility characteristics, and crystalline structure. The presence of two chloride counterions necessitates specific storage and handling considerations to maintain chemical stability and prevent moisture absorption.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1220017-59-3 | |

| Molecular Formula | C10H22Cl2N2 | |

| Molecular Weight | 241.20108 g/mol | |

| MDL Number | MFCD13561588 | |

| Nitrogen Atoms | 2 | |

| Chloride Counterions | 2 |

Historical Context and Research Significance

The development of piperidine-pyrrolidine conjugated systems has evolved significantly over the past several decades, with increasing recognition of their therapeutic potential. Pyrrolidine-containing compounds have emerged as privileged scaffolds in drug discovery, with numerous successful pharmaceutical agents incorporating this structural motif. The combination of pyrrolidine and piperidine ring systems represents a strategic approach to developing compounds with enhanced biological activity and improved pharmacological properties.

Research investigations have consistently demonstrated the importance of nitrogen heterocycles in medicinal chemistry, with piperidine and pyrrolidine rings featuring prominently in approved therapeutic agents. The specific combination present in this compound offers unique structural features that distinguish it from simpler mono-cyclic nitrogen heterocycles. Historical structure-activity relationship studies have revealed that modifications to either ring system can produce dramatic changes in biological activity, emphasizing the importance of precise structural optimization.

Contemporary medicinal chemistry research has highlighted the versatility of pyrrolidine-containing scaffolds for addressing diverse therapeutic targets. The five-membered pyrrolidine ring provides distinct conformational constraints compared to larger ring systems, enabling the development of compounds with improved selectivity profiles. Studies examining related piperidine-pyrrolidine conjugates have identified key structural features that contribute to enhanced biological activity, including the specific positioning of substituents and the geometric relationship between ring systems.

The synthesis and characterization of this compound represents part of broader efforts to explore the chemical space occupied by bicyclic nitrogen heterocycles. Resolution methods for separating enantiomers of related piperidine derivatives have been developed, demonstrating the importance of stereochemical considerations in this compound class. Industrial production methods for similar compounds have been optimized to provide cost-effective synthetic routes suitable for large-scale preparation.

Table 2: Research Applications of Piperidine-Pyrrolidine Systems

Recent advances in asymmetric synthesis have enabled the preparation of enantiomerically pure piperidine and pyrrolidine derivatives, expanding the available chemical space for drug discovery applications. Transaminase-catalyzed reactions have emerged as powerful tools for accessing chiral nitrogen heterocycles with high enantiomeric purity. These synthetic developments have particular relevance for compounds like this compound, where stereochemical control may be essential for optimizing biological activity.

特性

IUPAC Name |

2-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-9-4-2-3-7-12(9)10-5-6-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVAETMNMASWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, a compound with significant implications in pharmacology, is recognized for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

- CAS Number : 1220017-59-3

- Molecular Formula : C11H23ClN2

- Molecular Weight : 218.77 g/mol

- IUPAC Name : 2-methyl-1-(pyrrolidin-3-yl)piperidine; hydrochloride

| Property | Value |

|---|---|

| CAS No. | 1220017-59-3 |

| Molecular Formula | C11H23ClN2 |

| Molecular Weight | 218.77 g/mol |

| IUPAC Name | 2-methyl-1-(pyrrolidin-3-yl)piperidine; hydrochloride |

| InChI | InChI=1S/C11H22N2.ClH/c1-10-5-2-3-8-13(10)9-11-6-4-7-12-11;/h10-12H,2-9H2,1H3;1H |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpiperidine with pyrrolidine under reflux conditions, using solvents such as ethanol or methanol. The product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts on various receptors, including histamine H3 and sigma receptors, which are critical in modulating pain perception and other neurological functions .

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for sigma receptors (σ1Rs), influencing nociceptive pathways and potentially providing analgesic effects.

- Neurotransmitter Modulation : It may modulate the release of neurotransmitters, impacting both excitatory and inhibitory pathways in the central nervous system.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Analgesic Properties

Research indicates that derivatives of piperidine, including this compound, have shown promise in treating nociceptive and neuropathic pain. For instance, compounds structurally related to it demonstrated effective analgesic activity in preclinical models .

Case Studies

- Dual Action on Pain Models :

- Receptor Interaction Studies :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Receptor Affinity (σ1R) | Analgesic Activity |

|---|---|---|

| This compound | High | Significant |

| KSK67 (Piperazine derivative) | Moderate | Moderate |

| KSK68 (Piperidine derivative) | High | High |

科学的研究の応用

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical industry for developing new drugs and therapeutic agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity .

Neurotransmitter Studies

In biological research, this compound is utilized in studies involving neurotransmitter systems. It has been used in receptor binding assays to understand interactions at the molecular level, particularly with receptors related to neurological functions .

Therapeutic Applications

Potential in Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. These compounds have shown promising cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents . The mechanism often involves modulation of signaling pathways that are crucial for tumor growth and survival.

Alzheimer’s Disease Research

The compound is also being investigated for its role in treating Alzheimer's disease. It has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter breakdown. By inhibiting these enzymes, the compound may help increase acetylcholine levels, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

- Cancer Cell Line Studies : Research demonstrated that derivatives based on this compound exhibited enhanced cytotoxicity against specific cancer cell lines compared to existing chemotherapeutics .

- Alzheimer’s Disease Models : In vitro studies showed that compounds derived from this compound effectively inhibited cholinesterase activity, suggesting potential benefits for cognitive enhancement .

Q & A

What are the recommended synthetic routes and reaction conditions for 2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 2-methylpiperidine with 3-pyrrolidinol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) under reflux .

- Step 2: Purify the intermediate via column chromatography.

- Step 3: Convert the free base to the dihydrochloride salt by treating with hydrochloric acid in an anhydrous solvent (e.g., ethanol) .

Key Parameters: - Temperature: 80–100°C for 12–24 hours.

- Solvent choice impacts yield; DMF or THF is preferred for solubility.

- Acid concentration (e.g., 2M HCl) ensures complete salt formation .

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .

- Storage: Store at 2–8°C in a dry, ventilated area away from oxidizers. Use airtight containers to prevent moisture absorption .

- Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose as hazardous waste .

- Emergency Measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

How can researchers optimize reaction conditions to improve yield and purity?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE): Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions. For example:

- Higher temperatures (90–100°C) accelerate reaction kinetics but may increase side products.

- Solvents like DMF improve nucleophilicity of pyrrolidine derivatives .

- Catalyst Screening: Test palladium or nickel catalysts for reductive amination steps to reduce reaction time .

- Purification: Use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to isolate high-purity fractions .

How should contradictory toxicity data from different sources be resolved?

Level: Advanced

Methodological Answer:

- In Vitro Testing: Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute toxicity. Compare results with SDS-reported LD50 values .

- Literature Review: Cross-reference GHS classifications (e.g., acute toxicity vs. unclassified status in ).

- Dose-Response Studies: Establish EC50 values for organ-specific toxicity using zebrafish or rodent models .

What analytical methods confirm the compound’s purity and structural integrity?

Level: Basic

Methodological Answer:

How can stability under varying pH and temperature conditions be characterized?

Level: Advanced

Methodological Answer:

- Stress Testing: Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .

- pH Stability: Prepare solutions in buffers (pH 1–13) and analyze by NMR for structural changes.

- Thermal Analysis: Use DSC to identify melting points and decomposition temperatures (expected range: 200–250°C) .

What strategies address solubility challenges in aqueous biological assays?

Level: Advanced

Methodological Answer:

- Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility .

- Salt Forms: Compare dihydrochloride vs. trifluoroacetate salts; the latter may improve solubility in polar solvents .

- Pro-drug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily for in vivo studies .

How are spectroscopic data interpreted to resolve structural ambiguities?

Level: Advanced

Methodological Answer:

- 2D NMR (COSY, HSQC): Correlate proton-proton and proton-carbon couplings to confirm piperidine-pyrrolidine connectivity .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry (e.g., chair conformation of piperidine) .

- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) to rule out impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。